3,5-Dimethyl-1,6-heptadien-4-ol

Physical Organic Chemistry Separation Science Process Chemistry

3,5-Dimethyl-1,6-heptadien-4-ol (CAS 19549-66-7) is a chiral, branched C9 dienol alcohol within the 1,6-heptadien-4-ol structural class. It carries methyl substituents at the C3 and C5 positions and possesses a secondary hydroxyl group at C4.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 19549-66-7
Cat. No. B097622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1,6-heptadien-4-ol
CAS19549-66-7
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C=C)C(C(C)C=C)O
InChIInChI=1S/C9H16O/c1-5-7(3)9(10)8(4)6-2/h5-10H,1-2H2,3-4H3
InChIKeyKWGWLNMCSACDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1,6-heptadien-4-ol (CAS 19549-66-7) Procurement: Class, Properties, and Differentiation Context


3,5-Dimethyl-1,6-heptadien-4-ol (CAS 19549-66-7) is a chiral, branched C9 dienol alcohol within the 1,6-heptadien-4-ol structural class. It carries methyl substituents at the C3 and C5 positions and possesses a secondary hydroxyl group at C4 [1]. This substitution pattern distinguishes it from other dimethyl-heptadienol regioisomers and the unsubstituted parent compound. Key physicochemical parameters include a computed density of 0.845 g/cm³, a boiling point of 195.8°C at 760 mmHg, and a vapor pressure of 0.107 mmHg at 25°C [2]. Commercially, the product is typically supplied stabilized with 4-tert-butylcatechol (TBC) to prevent undesirable polymerization , a formulation detail directly relevant to procurement and handling specifications.

Why 3,5-Dimethyl-1,6-heptadien-4-ol Cannot Be Generically Substituted by In-Class Analogs


The 3,5-dimethyl substitution pattern on the 1,6-heptadien-4-ol backbone creates a unique combination of stereochemical complexity and physicochemical properties that cannot be replicated by simple, closely related analogs. The presence of two chiral centers at C3 and C5, as reflected in the defined SMILES notation [C@H](C(O)[C@H](C)C=C)(C)C=C , imparts a specific stereochemistry critical for asymmetric synthesis applications where regioisomers like 2,6-dimethyl-1,6-heptadien-4-ol (which lacks adjacent chiral centers) would not produce the same outcomes. Furthermore, the exact methyl positioning yields a boiling point of 195.8°C, which is significantly higher than the unsubstituted analog (151°C) and lower than the 2,6-dimethyl isomer (207.6°C) [1]. This distinct separation profile, along with a volatility of 0.107 mmHg at 25°C—nearly double that of the 2,6-isomer [1]—directly impacts downstream unit operations such as distillation and vapor-phase handling, making procurement of the correct regioisomer a critical failure point in process scale-up.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1,6-heptadien-4-ol (CAS 19549-66-7) Against Key Comparators


Regiochemical Substitution Dictates Boiling Point and Reflux Separation Strategy

The precise 3,5-dimethyl substitution pattern yields a boiling point that is reliably distinct from both the unsubstituted and 2,6-disubstituted isomers. This difference enables separation by simple fractional distillation and confirms structural identity by a proxy that is not available if the wrong isomer is procured, as confirmed by ChemSrc data for the 3,5-isomer [1] and ChemicalBook data for the 2,6-isomer .

Physical Organic Chemistry Separation Science Process Chemistry

Vapor Pressure and Volatility Profile Divergence from 2,6-Dimethyl Isomer

The volatility of the 3,5-isomer is approximately twice that of the 2,6-isomer based on vapor pressure data. This substantial difference, reported at 25°C for the target compound [1] and for the 2,6-isomer , provides a clear thermodynamic distinction that impacts headspace concentration, release kinetics, and vacuum processing.

Thermophysical Properties Volatility Engineering Headspace Analysis

Density Differentiation as a Formulation and Identity Purity Indicator

The density of the target compound (0.845 g/cm³) is consistently lower than that of regioisomeric analogs like 2,6-dimethyl-1,6-heptadien-4-ol (0.851 g/cm³) and the unsubstituted scaffold (0.864 g/cm³). These values, sourced for the 3,5-isomer from Chemsrc [1], for the 2,6-isomer from ChemicalBook , and for 1,6-heptadien-4-ol from Fisher Scientific , can be used for rapid in-house verification of procured material.

Formulation Chemistry Quality Control Density Meter Analysis

Stereochemical Definition: A Chiral Dienol Building Block Procured as a Defined Stereoisomer

The compound is routinely supplied with defined stereochemistry at the C3 and C5 chiral centers, as indicated by the SMILES notation [C@H](C(O)[C@H](C)C=C)(C)C=C listed on ChemBlink . In contrast, commercially available 2,6-dimethyl-1,6-heptadien-4-ol is an achiral molecule with no stereogenic carbons adjacent to the hydroxyl group. This makes the target compound a viable chiral synthon, whereas the 2,6-isomer is not usable for asymmetric induction.

Asymmetric Synthesis Chiral Pool Strategy Stereoselective Catalysis

Stabilization Requirement with TBC Indicates a Specific Reactivity Profile for Procurement and Storage Planning

The commercial product from Bidepharm is explicitly stabilized with 4-tert-butylcatechol (TBC) . This necessity indicates that the 3,5-diene system has a high propensity for radical-initiated polymerization that requires active prevention. By contrast, the unsubstituted 1,6-heptadien-4-ol is commonly sold without a stabilizer, as indicated by Acros Organics/Fisher Scientific specifications . This directly changes procurement specifications, storage protocols, and maximum shelf life.

Stabilizer Chemistry Supply Chain Integrity Storage Specification

LogP and Refractive Index Distinction as Predictors for Partitioning and Detection

The target compound has a computed LogP of 1.99 and a refractive index of 1.45 [1]. These values form a distinct physicochemical fingerprint compared to the 2,6-isomer, which exhibits a LogP of 2.13 and a refractive index of 1.451 . While numerically small, differences in LogP are sufficient to alter retention times in reversed-phase HPLC and impact partition coefficients in biphasic reactions, providing an additional quality control and process design benchmark.

Chromatography QSAR Modeling Analytical Detection

Best-Fit Application Scenarios for 3,5-Dimethyl-1,6-heptadien-4-ol (CAS 19549-66-7) Based on Evidence


Chiral Building Block in Asymmetric Synthesis of Terpenoid-Like Frameworks

Leveraging its defined stereochemistry at C3 and C5 , the compound serves as a chiral pool starting material for constructing molecules such as iridoid or seco-iridoid analogs, where the spatial orientation of the methyl branches is essential for downstream biological target engagement. This scenario is specifically only achievable with the correct stereoisomer; the achiral 2,6-regioisomer is structurally incapable of providing this stereochemical information.

Volatile Intermediate for Vapor-Phase Catalytic Transformations

The compound's vapor pressure of 0.107 mmHg at 25°C [1] is approximately double that of the 2,6-isomer, enabling more efficient reactant delivery in gas-phase heterogeneous catalysis. Processes such as continuous-flow olefin metathesis or dehydration over solid-acid catalysts benefit from the higher concentration of this isomer in the carrier gas stream, reducing energy costs associated with feed evaporation.

Distillation-Centric Process Purification in Scale-Up

The boiling point of 195.8°C separates the target from the unsubstituted scaffold by nearly 45°C and from the 2,6-isomer by almost 12°C [1]. In pilot-scale synthesis, this temperature window enables clean cuts by fractional distillation, a critical advantage for process chemists who need to purify the product from closely related by-products without resorting to preparative chromatography.

Stabilized Monomer for Controlled Radical Polymerization

The compound's demonstrated need for TBC stabilization confirms its high inherent reactivity toward radical processes. In a controlled polymerization workflow, the presence and subsequent removal of the TBC inhibitor allow the user to modulate the onset of polymerization, serving as a functionalized diene monomer in the synthesis of branched or cyclic polymers where the 3,5-substitution pattern directs regiochemistry of cyclopolymerization.

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